An In-depth Technical Guide to 1-Ethoxy-3-isothiocyanatobenzene: Synthesis, Characterization, and Applications
An In-depth Technical Guide to 1-Ethoxy-3-isothiocyanatobenzene: Synthesis, Characterization, and Applications
Introduction: The Potential of Aryl Isothiocyanates in Drug Discovery
Isothiocyanates (ITCs) are a class of organic compounds characterized by the -N=C=S functional group. They are renowned for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The electrophilic carbon atom of the isothiocyanate moiety readily reacts with nucleophiles, such as the thiol groups of cysteine residues in proteins, leading to covalent modification and modulation of protein function. This reactivity makes ITCs valuable warheads for targeted covalent inhibitors and versatile scaffolds in medicinal chemistry.[2]
This guide focuses on the meta-substituted 1-ethoxy-3-isothiocyanatobenzene, a compound with potential for fine-tuning the electronic and steric properties of the phenylisothiocyanate scaffold. The ethoxy group at the meta-position can influence the reactivity of the isothiocyanate group and the overall lipophilicity of the molecule, which are critical parameters in drug design.
Physicochemical Properties: A Predictive Analysis
While experimental data for 1-ethoxy-3-isothiocyanatobenzene is not available, we can predict its core properties based on its isomers and analogs.
| Property | Predicted/Calculated Value | Basis for Prediction |
| Molecular Formula | C9H9NOS | |
| Molecular Weight | 179.24 g/mol | [3][4] |
| Appearance | Colorless to yellow liquid or low-melting solid | Analogy with related compounds[5] |
| Boiling Point | ~210-220 °C (at 760 mmHg) | Interpolation from 3-methoxyphenyl isothiocyanate (129 °C/11 mmHg) and 3-ethoxyphenyl isocyanate (212-213 °C)[5][6] |
| Density | ~1.1 g/mL | Analogy with 3-ethoxyphenyl isocyanate (1.107 g/mL)[6] |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone); Insoluble in water | General solubility of aryl isothiocyanates |
Synthesis and Purification: A Proposed Pathway
The most direct and established method for the synthesis of aryl isothiocyanates is the reaction of the corresponding aniline with a thiocarbonylating agent. For 1-ethoxy-3-isothiocyanatobenzene, the logical precursor is 3-ethoxyaniline.
Proposed Synthetic Workflow
Caption: Proposed synthesis workflow for 1-ethoxy-3-isothiocyanatobenzene.
Step-by-Step Experimental Protocol
Caution: Thiophosgene is highly toxic and corrosive. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Less hazardous alternatives are available and should be considered.[1]
-
Reaction Setup: To a stirred, biphasic solution of 3-ethoxyaniline (1 equivalent) in dichloromethane (DCM) and water at 0 °C, add calcium carbonate (or a non-nucleophilic organic base like triethylamine) (2-3 equivalents).
-
Addition of Thiophosgene: Slowly add a solution of thiophosgene (1.1-1.2 equivalents) in DCM to the reaction mixture. Maintain the temperature at 0-5 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aniline is consumed.
-
Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with water, dilute HCl (to remove any remaining base), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-ethoxy-3-isothiocyanatobenzene.
Spectroscopic Characterization: Predicted Signatures
The following are the predicted key features for the spectroscopic identification of 1-ethoxy-3-isothiocyanatobenzene.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the ethoxy group and the aromatic protons.
-
Ethoxy Group: A triplet at approximately 1.4 ppm (3H, -CH₃) and a quartet at around 4.0 ppm (2H, -OCH₂-).
-
Aromatic Protons: The four aromatic protons on the 1,3-disubstituted benzene ring will appear as complex multiplets in the range of 6.8-7.3 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide direct information about the carbon skeleton.
-
Isothiocyanate Carbon (-N=C=S): A characteristic signal in the range of 130-140 ppm.
-
Aromatic Carbons: Six signals are expected for the aromatic carbons, with the carbon attached to the ethoxy group appearing at a lower field (around 159 ppm) and the carbon attached to the isothiocyanate group around 130-135 ppm.
-
Ethoxy Group Carbons: Signals for the -OCH₂- and -CH₃ carbons will appear at approximately 63 ppm and 15 ppm, respectively.
Infrared (IR) Spectroscopy
The IR spectrum will show a strong, characteristic absorption band for the isothiocyanate group.
-
-N=C=S Stretch: A strong, broad, and characteristic asymmetric stretching vibration between 2000 and 2200 cm⁻¹.
-
C-O-C Stretch: Stretching vibrations for the ether linkage around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).
-
Aromatic C-H and C=C Bending: Out-of-plane bending vibrations for the meta-substituted benzene ring in the 690-900 cm⁻¹ region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A peak at m/z = 179, corresponding to the molecular weight of the compound.
-
Fragmentation: Potential fragmentation patterns include the loss of the ethoxy group, the isothiocyanate group, and other characteristic cleavages of the aromatic ring.
Reactivity and Potential Applications
The reactivity of 1-ethoxy-3-isothiocyanatobenzene is dominated by the electrophilic nature of the isothiocyanate group.
Reactivity with Nucleophiles
Caption: Reactivity of 1-ethoxy-3-isothiocyanatobenzene with common nucleophiles.
Isothiocyanates readily react with a variety of nucleophiles. The reaction with primary and secondary amines yields thiourea derivatives, while reaction with thiols forms dithiocarbamates. Alcohols react to form thiocarbamates. This reactivity is the basis for their biological activity and their use as synthetic intermediates.
Applications in Drug Development and Chemical Biology
-
Targeted Covalent Inhibitors: The isothiocyanate group can act as a covalent "warhead" to target specific cysteine or lysine residues in proteins of interest, leading to irreversible inhibition. This is a powerful strategy for developing potent and selective drugs.
-
Chemical Probes: 1-Ethoxy-3-isothiocyanatobenzene can be used as a chemical probe to identify and validate novel drug targets. By reacting with cellular proteins, it can be used in chemoproteomic workflows to map protein reactivity and identify binding sites.
-
Scaffold for Library Synthesis: The reactivity of the isothiocyanate group allows for the rapid and efficient generation of libraries of thiourea, dithiocarbamate, and thiocarbamate derivatives for high-throughput screening and lead optimization.
Safety and Handling
While a specific safety data sheet for 1-ethoxy-3-isothiocyanatobenzene is not available, the following precautions should be taken based on related isothiocyanate compounds.[4][5][6]
-
General Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
-
Inhalation: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Isothiocyanates can be respiratory irritants and sensitizers.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Protect from moisture.
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
Conclusion
1-Ethoxy-3-isothiocyanatobenzene represents an unexplored yet potentially valuable molecule for drug discovery and chemical biology. While experimental data is currently lacking, this guide provides a robust predictive framework for its synthesis, characterization, and application. The principles and protocols outlined here should empower researchers to synthesize and investigate this novel compound, potentially unlocking new therapeutic opportunities.
References
-
NextSDS. (n.d.). 1-ethoxy-3-isocyanatobenzene — Chemical Substance Information. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 1-ETHOXY-2-ISOTHIOCYANATOBENZENE | CAS 23163-84-0. Retrieved from [Link]
-
NextSDS. (n.d.). 3-Methoxyphenyl isothiocyanate — Chemical Substance Information. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 1-Ethoxy-3-isothiocyanatopropane. Retrieved from [Link]
-
Worldwide Life Sciences. (n.d.). 3-Methoxyphenyl isothiocyanate, 100g. Retrieved from [Link]
- Abdel-Rahman, L. H., et al. (2020).
-
NIST. (n.d.). 4-Methoxyphenyl isothiocyanate. Retrieved from [Link]
-
NIST. (n.d.). Benzene, isothiocyanato-. Retrieved from [Link]
-
NIST. (n.d.). 4-Ethoxyphenyl isocyanate. Retrieved from [Link]
- Maeda, B., & Murakami, K. (2024). Recent advancement in the synthesis of isothiocyanates.
-
Request PDF. (n.d.). Synthesis of ethoxycarbonyl isothiocyanate by orthogonal design. Retrieved from [Link]
- Scholl, M., et al. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. Green Chemistry, 23(4), 1648-1655.
- Maeda, B., & Murakami, K. (2024). Recent advancement in the synthesis of isothiocyanates.
-
Thoreauchem. (n.d.). 1-ethoxy-3-iodobenzene-29052-00-4. Retrieved from [Link]
- Uher, M., et al. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810.
Sources
- 1. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. 1-ETHOXY-2-ISOTHIOCYANATOBENZENE | CAS 23163-84-0 [matrix-fine-chemicals.com]
- 4. 1-Ethoxy-2-isothiocyanatobenzene | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3-Methoxyphenyl isothiocyanate 98 3125-64-2 [sigmaaldrich.com]
- 6. 3-エトキシフェニルイソシアナート 97% | Sigma-Aldrich [sigmaaldrich.com]
